molecular formula C12H4F14 B1607044 1,4-Bis(heptafluoroisopropyl)benzene CAS No. 51114-12-6

1,4-Bis(heptafluoroisopropyl)benzene

Cat. No.: B1607044
CAS No.: 51114-12-6
M. Wt: 414.14 g/mol
InChI Key: BPGZBMINTWQDOH-UHFFFAOYSA-N
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Description

1,4-Bis(heptafluoroisopropyl)benzene is a fluorinated aromatic compound with the molecular formula

C12H4F14C_{12}H_{4}F_{14}C12​H4​F14​

and a molecular weight of 414.14 g/mol . This compound is characterized by the presence of two heptafluoroisopropyl groups attached to a benzene ring at the 1 and 4 positions. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(heptafluoroisopropyl)benzene can be synthesized through the Friedel-Crafts alkylation of benzene with heptafluoroisopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H6+2C3F7ClAlCl3C6H4(C3F7)2+2HCl\text{C}_6\text{H}_6 + 2 \text{C}_3\text{F}_7\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_3\text{F}_7)_2 + 2 \text{HCl} C6​H6​+2C3​F7​ClAlCl3​​C6​H4​(C3​F7​)2​+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar Friedel-Crafts alkylation processes, but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(heptafluoroisopropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, although the electron-withdrawing fluorine atoms reduce its reactivity compared to non-fluorinated benzene.

    Reduction Reactions: The compound can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Oxidation Reactions: Oxidation can occur at the benzene ring or the heptafluoroisopropyl groups, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products include nitro or sulfonic acid derivatives.

    Reduction: Hydrogenated derivatives with fewer fluorine atoms.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

1,4-Bis(heptafluoroisopropyl)benzene is utilized in various fields due to its unique properties:

    Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated polymers.

    Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its high electron density.

    Medicine: Explored for drug delivery systems and as a component in pharmaceuticals requiring high fluorine content.

    Industry: Employed in the manufacture of specialty chemicals, coatings, and high-performance materials.

Mechanism of Action

The mechanism by which 1,4-Bis(heptafluoroisopropyl)benzene exerts its effects is largely dependent on its chemical structure. The high fluorine content and aromatic ring system allow it to interact with various molecular targets through:

    Hydrophobic Interactions: The fluorinated groups enhance hydrophobic interactions with biological membranes and proteins.

    Electrostatic Interactions: The electron-withdrawing nature of fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets.

    Steric Effects: The bulky heptafluoroisopropyl groups can affect the compound’s spatial orientation and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(heptafluoroisopropyl)benzene
  • 1,2-Bis(heptafluoroisopropyl)benzene
  • 1,4-Bis(trifluoromethyl)benzene

Uniqueness

1,4-Bis(heptafluoroisopropyl)benzene is unique due to its specific substitution pattern and the presence of two heptafluoroisopropyl groups, which confer distinct physical and chemical properties compared to other fluorinated aromatic compounds. Its high fluorine content and symmetrical structure make it particularly valuable in applications requiring high thermal stability and chemical resistance.

Properties

IUPAC Name

1,4-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F14/c13-7(9(15,16)17,10(18,19)20)5-1-2-6(4-3-5)8(14,11(21,22)23)12(24,25)26/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGZBMINTWQDOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199121
Record name 1,4-Bis(heptafluoroisopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51114-12-6
Record name 1,4-Bis(heptafluoroisopropyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(heptafluoroisopropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis(heptafluoroisopropyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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